molecular formula C17H17N3O3 B10916481 N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916481
M. Wt: 311.33 g/mol
InChI Key: OOAHJQBPDYDPPY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxy and methyl-substituted phenyl group, a dimethyl-substituted oxazolo ring, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolo ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-9-5-6-14(22-4)13(7-9)19-16(21)12-8-10(2)18-17-15(12)11(3)20-23-17/h5-8H,1-4H3,(H,19,21)

InChI Key

OOAHJQBPDYDPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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